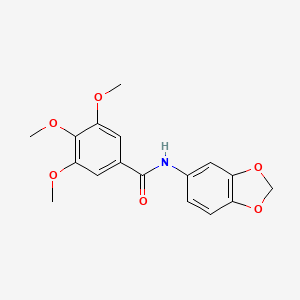

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound. Compounds with a benzodioxolyl group are often found in bioactive substances, including pharmaceuticals and pesticides .

Synthesis Analysis

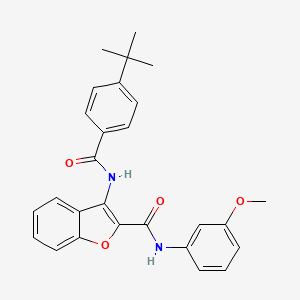

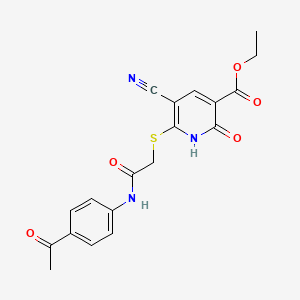

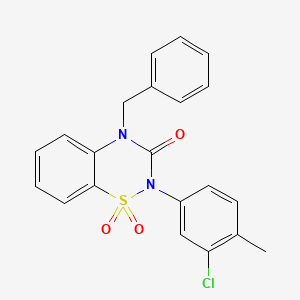

The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

Compounds similar to “N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems.Scientific Research Applications

Antiviral Research

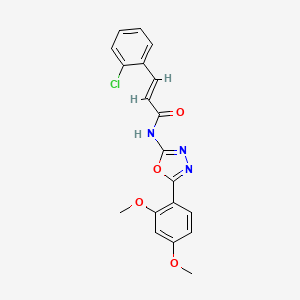

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide and its derivatives have shown promise in antiviral research. For instance, studies on 5-chlorobenzotriazole derivatives, closely related to N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide, revealed their potential against a range of RNA and DNA viruses, with specific derivatives demonstrating significant antiviral activity, comparable to reference drugs (Ibba et al., 2018).

Neuropharmacology

In the field of neuropharmacology, certain 3,4,5-trimethoxybenzamides have been evaluated for their effects on brain functions, such as inhibiting the oxidation of pyruvic acid. However, their anticonvulsant properties were found to be unrelated to this inhibition (Chaturvedi et al., 1972).

Structural Chemistry

Structural studies of similar compounds have helped in understanding the molecular arrangements and interactions that could influence their biological activity. For example, studies on the supramolecular structures of benzodioxolyl-trimethoxyphenyl compounds have provided insights into the intramolecular and intermolecular hydrogen bonding and pi-pi stacking which are crucial for their function (Low et al., 2002).

Cancer Research

Research into derivatives of N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide has also delved into cancer treatment. Certain derivatives have been identified as antagonists of the Smoothened (Smo) receptor, a critical component in Hedgehog (Hh) signaling, often linked to cancer. These antagonists have shown potential in inhibiting Hh signaling in cancer cells (Manetti et al., 2010).

Antioxidant Studies

In studies exploring antioxidative activities, benzothiazole derivatives, related to N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide, have demonstrated effectiveness in improving antioxidating activities in high-fat-fed mice. This highlights the compound's potential in managing oxidative stress-related conditions (Hua Erbin, 2013).

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by similar compounds, “N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” could potentially be a subject of future research in the field of medicinal chemistry. Further studies could focus on understanding its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-20-14-6-10(7-15(21-2)16(14)22-3)17(19)18-11-4-5-12-13(8-11)24-9-23-12/h4-8H,9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVKEPVXNOBBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2817547.png)

![Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate](/img/no-structure.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2817551.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-](/img/structure/B2817554.png)

![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)